1-Cyclopentyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-Cyclopentyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C9H13N3O. It is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Cyclopentyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the conversion of the ester group to a carboxamide group using ammonia or an amine .
Chemical Reactions Analysis
1-Cyclopentyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles
Scientific Research Applications
1-Cyclopentyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pesticides and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as calcium channels. It modulates the activity of these channels, leading to various biological effects. The compound’s structure allows it to bind to the active sites of these channels, inhibiting their function .
Comparison with Similar Compounds
1-Cyclopentyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-5-carboxamide: Similar in structure but lacks the cyclopentyl group, which may affect its biological activity.
N-Glycosyl-1-pyridyl-1H-pyrazole-5-carboxamide: Contains a glycosyl group, making it more hydrophilic and potentially altering its interaction with biological targets.
1H-Pyrazole-1-carboxamidine: Contains an amidine group, which may confer different chemical reactivity and biological properties.
This compound stands out due to its unique cyclopentyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-cyclopentylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9(13)8-5-6-11-12(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBQSCOEEWECOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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